Plasma Tenofovir AUC Reduced by ~91% with TAF vs. TDF, Driving Superior Renal and Bone Safety Profile
In a pooled analysis of pharmacokinetic substudies from two Phase 3 trials, steady-state plasma tenofovir exposure (AUC) was 91% lower with TAF (10 mg, boosted with cobicistat) compared to TDF (300 mg) [1]. The geometric mean ratio (GMR) for tenofovir AUC (TAF:TDF) was 8.90 (90% CI: 8.20–9.65), and the maximum concentration (Cmax) was 17.4 ng/mL for TAF versus 420 ng/mL for TDF (GMR 15.0, 90% CI: 13.5–16.7) [1]. This 91% reduction in systemic exposure is the primary pharmacokinetic driver of TAF's improved safety profile, as higher plasma tenofovir concentrations are mechanistically linked to proximal tubular toxicity and bone demineralization [2].
| Evidence Dimension | Plasma Tenofovir AUC (Area Under the Curve) |
|---|---|
| Target Compound Data | Geometric Mean AUC Ratio 8.90 (90% CI 8.20-9.65) relative to TDF; Mean Cmax 17.4 ng/mL |
| Comparator Or Baseline | TDF (Tenofovir Disoproxil Fumarate) 300 mg: Geometric Mean AUC (reference); Mean Cmax 420 ng/mL |
| Quantified Difference | TAF reduces plasma tenofovir exposure by approximately 91% vs. TDF |
| Conditions | Steady-state pharmacokinetic substudy in HIV-infected adults; TAF 10 mg (boosted with cobicistat) vs. TDF 300 mg |
Why This Matters
This ~91% reduction in plasma tenofovir is the foundational differentiator, directly translating to lower risk of long-term renal and bone toxicities, which is critical for procurement in chronic therapy settings.
- [1] Mascolini M. Tenofovir Lower in Plasma, Higher in PBMCs, With TAF Versus TDF. 16th International Workshop on Clinical Pharmacology of HIV and Hepatitis Therapy. Washington, DC; May 26-28, 2015. View Source
- [2] Hill A, Hughes S, Gotham D, Pozniak A. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? J Virus Erad. 2018 Apr 1;4(2):72–79. View Source
